molecular formula C19H22N6O2 B15117408 3-(4-Ethoxyphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine

3-(4-Ethoxyphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B15117408
M. Wt: 366.4 g/mol
InChI Key: KRPMEQCFIJJDAN-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with an ethoxyphenyl group and a piperazine ring linked to an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting with the preparation of the core pyridazine structure. The ethoxyphenyl group is introduced via electrophilic aromatic substitution, while the piperazine ring is incorporated through nucleophilic substitution reactions. The oxadiazole moiety is often synthesized separately and then coupled to the piperazine ring using cyclization reactions involving hydrazides and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent choice and purification methods such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxyphenyl)-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine is unique due to its combination of a pyridazine ring with both an oxadiazole and a piperazine moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-[[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H22N6O2/c1-2-26-16-5-3-15(4-6-16)17-7-8-18(22-21-17)25-11-9-24(10-12-25)13-19-23-20-14-27-19/h3-8,14H,2,9-13H2,1H3

InChI Key

KRPMEQCFIJJDAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=NN=CO4

Origin of Product

United States

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